[(Cyclopropylmethyl)thio]acetic acid
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Overview
Description
[(Cyclopropylmethyl)thio]acetic acid is an organic compound with the molecular formula C6H10O2S and a molecular weight of 146.21. This compound features a cyclopropylmethyl group attached to a thioacetic acid group, making it a unique structure in organic chemistry . It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Cyclopropylmethyl)thio]acetic acid typically involves the reaction of cyclopropylmethyl bromide with thioacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: [(Cyclopropylmethyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
[(Cyclopropylmethyl)thio]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used to investigate the biochemical pathways involving sulfur-containing compounds.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Cyclopropylmethyl)thio]acetic acid involves its interaction with various molecular targets and pathways. The thio group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
[(Cyclopropylmethyl)thio]acetic acid can be compared with other similar compounds such as:
Thioacetic Acid: Lacks the cyclopropylmethyl group, making it less sterically hindered.
Cyclopropylmethyl Bromide: Contains the cyclopropylmethyl group but lacks the thioacetic acid moiety.
[(Cyclopropylmethyl)thio]propionic Acid: Similar structure but with a propionic acid group instead of acetic acid.
Uniqueness: The unique combination of the cyclopropylmethyl group and the thioacetic acid moiety in this compound provides distinct steric and electronic properties, making it valuable in specific chemical reactions and research applications.
Properties
IUPAC Name |
2-(cyclopropylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSTLLOVSMZMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649220 |
Source
|
Record name | [(Cyclopropylmethyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-50-0 |
Source
|
Record name | [(Cyclopropylmethyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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